2-Chloro-3-fluoro-4-methylaniline
Description
2-Chloro-3-fluoro-4-methylaniline is a halogenated aromatic amine with the molecular formula C₇H₇ClF₂N. Its structure features a chlorine atom at the ortho position (C2), a fluorine atom at the meta position (C3), and a methyl group at the para position (C4) relative to the amine group. This substitution pattern confers unique electronic and steric properties, influencing its solubility, reactivity, and biological activity. Halogenated anilines are critical intermediates in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity compared to non-halogenated analogs .
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-chloro-3-fluoro-4-methylaniline |
InChI |
InChI=1S/C7H7ClFN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3 |
InChI Key |
SDFKASJXQVVGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-methylaniline typically involves multi-step processes. One common method includes the nitration of an aromatic compound followed by reduction to form the amine. For instance, starting with 2-chloro-6-nitrotoluene, the compound can be reduced using ammonium polysulfide in ethyl alcohol and dimethylformamide at temperatures between 110-140°C .
Industrial Production Methods: Industrial production methods often involve direct nucleophilic substitution reactions or transition-metal-catalyzed processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-4-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert nitro groups back to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted anilines .
Scientific Research Applications
2-Chloro-3-fluoro-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amines.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Chloro-3-fluoro-4-methylaniline exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes involved in aromatic amine metabolism, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biological pathways and processes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents significantly alter chemical behavior. Below is a comparative analysis:
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron-Withdrawing vs.
- Halogen Synergy: The combination of Cl and F in this compound likely enhances both bioactivity and stability compared to mono-halogenated analogs like 3-Fluoro-4-methylaniline .
Physicochemical Properties
- Solubility: Fluorine’s electronegativity increases polarity, improving solubility in polar solvents like methanol or acetonitrile. However, the methyl group in this compound introduces mild hydrophobicity, balancing solubility for drug formulation .
- Spectral Identification : Distinct NMR and IR profiles arise from substituent positions. For example, the fluorine atom in the target compound would produce a unique ¹⁹F NMR shift compared to analogs like 4-Chloro-2-fluoro-3-methylaniline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
